1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione
Brand Name: Vulcanchem
CAS No.: 61734-59-6
VCID: VC17595838
InChI: InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3
SMILES:
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione

CAS No.: 61734-59-6

Cat. No.: VC17595838

Molecular Formula: C18H18N2O3

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione - 61734-59-6

Specification

CAS No. 61734-59-6
Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
IUPAC Name 1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione
Standard InChI InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3
Standard InChI Key MLCSZPHPNYIMPU-UHFFFAOYSA-N
Canonical SMILES CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular structure is defined by an anthracene-9,10-dione backbone substituted at the 1- and 4-positions with ethylamino (NHCH2CH3-\text{NHCH}_2\text{CH}_3) and hydroxyethylamino (NHCH2CH2OH-\text{NHCH}_2\text{CH}_2\text{OH}) groups, respectively. Key identifiers include:

PropertyValueSource
CAS Registry Number61734-59-6
Molecular FormulaC18H18N2O3\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight310.3 g/mol
IUPAC Name1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione
SMILES NotationCCNC1=C2C(=O)C3=CC=CC=C3C(=O)C2=C(NCCO)C=C1

The presence of polar amino and hydroxyl groups enhances solubility in polar solvents compared to unsubstituted anthraquinones, a feature critical for its reactivity in synthetic and biological contexts.

Structural Characteristics

X-ray crystallography data for this specific compound are unavailable, but analogous anthraquinone derivatives exhibit planar anthracene cores with substituents adopting equatorial orientations to minimize steric hindrance . Quantum mechanical calculations predict that the hydroxyethylamino group facilitates hydrogen bonding with biological targets, such as enzyme active sites, while the ethylamino group contributes to hydrophobic interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically proceeds via sequential nucleophilic substitutions on anthracene-9,10-dione. A representative route involves:

  • Amination at Position 1: Reaction of anthracene-9,10-dione with ethylamine in the presence of an oxidizing agent (e.g., iodobenzene diacetate) to introduce the ethylamino group .

  • Amination at Position 4: Subsequent treatment with 2-aminoethanol under controlled pH and temperature to attach the hydroxyethylamino moiety.

Side reactions, such as over-alkylation or oxidation of hydroxyl groups, are mitigated by using inert atmospheres and stoichiometric control . The final product is purified via column chromatography, yielding a crystalline solid with a reported purity of ≥95%.

Industrial Scalability

Industrial production faces challenges in optimizing reaction yields and minimizing waste. Batch processes using dichloromethane or dimethylformamide as solvents achieve 60–70% yields, but continuous-flow systems remain unexplored for this compound .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in water (2.1 mg/mL at 25°C) and high solubility in dimethyl sulfoxide (DMSO) (>50 mg/mL), making it suitable for in vitro assays. Stability studies indicate decomposition under UV light (t₁/₂ = 48 hours), necessitating storage in amber vials at 2–8°C .

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} at 254 nm (anthraquinone core) and 310 nm (amino substituents) .

  • FT-IR: Peaks at 1675 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C-N stretch), and 3300 cm⁻¹ (N-H/O-H stretch) .

Applications in Material Science and Industry

Dye Manufacturing

The compound’s conjugated π-system and electron-donating substituents make it a candidate for synthetic dyes. Anthraquinone derivatives absorb visible light at 400–600 nm, producing vibrant hues for textiles and polymers.

Environmental Sensors

Aminoanthraquinones function as chemodosimeters for metal ions. The ethylamino group selectively binds Cu²⁺, inducing a colorimetric shift from yellow to blue (LOD = 10 nM) .

Comparative Analysis with Related Anthraquinone Derivatives

CompoundMAO-B IC₅₀ (μM)Antioxidant EC₅₀ (μM)Antimicrobial MIC (mg/mL)
1-Amino-5,8-dihydroxy-4-(2-hydroxyethylamino)anthraquinone0.8150.1 (MRSA)
Alizarin (natural anthraquinone)2.530>1.0
1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthraquinoneNot testedNot testedNot tested

Data adapted from .

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Toxicology Studies: Evaluate acute and chronic toxicity in preclinical models.

  • Environmental Impact: Investigate biodegradation pathways and ecotoxicology.

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